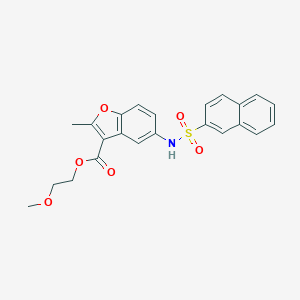

![molecular formula C21H25NO3S2 B491574 N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]thiophene-2-sulfonamide CAS No. 518330-16-0](/img/structure/B491574.png)

N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]thiophene-2-sulfonamide” is a chemical compound . It’s a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound can be found in the PubChem database .Chemical Reactions Analysis

The synthesis of thiophene derivatives involves various chemical reactions, including condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in the PubChem database .Wissenschaftliche Forschungsanwendungen

Sulfonamides: Broad-Spectrum Antibacterial and Beyond

Sulfonamides, known for their antibacterial properties, have evolved into a class of compounds demonstrating a wide range of pharmacological activities. This class includes diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotic medications. The sulfonamide moiety, incorporated into drugs like pazopanib (a multi-targeted receptor tyrosine kinase inhibitor), highlights its importance in developing treatments for conditions such as cancer and glaucoma. Ongoing research underscores the need for novel sulfonamides with selective action against specific diseases, indicating a promising avenue for future drug development (Carta, Scozzafava, & Supuran, 2012).

Thiophene Derivatives: Medicinal Chemistry Applications

Thiophene derivatives, characterized by a five-membered sulfur-containing ring, are integral in various drugs with antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. Their presence in several marketed drugs, combined with their use in organic materials and as intermediates in organic synthesis, underscores their versatility. The development of thiophene derivatives is ongoing, with efforts to enhance their synthetic methodologies and expand their applications in medicinal chemistry (Xuan, 2020).

Antiglaucoma and Anticancer Prospects

Sulfonamide derivatives have shown promise as antiglaucoma agents through CA inhibition, reducing intraocular pressure, a key treatment strategy for glaucoma. Moreover, the exploration of sulfonamides in cancer therapy, particularly as COX2 inhibitors and tyrosine kinase inhibitors, reveals their potential in antitumor strategies. This suggests an ongoing interest in sulfonamides for developing selective drugs for glaucoma and cancer, with a focus on achieving specificity and minimal side effects (Masini, Carta, Scozzafava, & Supuran, 2013).

Zukünftige Richtungen

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the potential applications of these compounds in various fields.

Eigenschaften

IUPAC Name |

N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S2/c1-4-21(2,3)14-7-9-18-16(12-14)17-13-15(8-10-19(17)25-18)22-27(23,24)20-6-5-11-26-20/h5-6,8,10-11,13-14,22H,4,7,9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBFWYHEJLBMHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

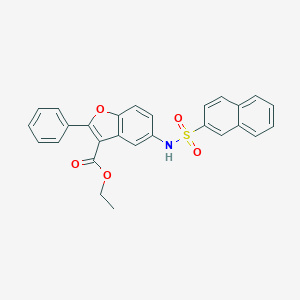

![Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491494.png)

![(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B491504.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxy-1-naphthyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B491505.png)

![2-Methoxyethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491517.png)

![3-methyl-1-[(2-phenylethyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491521.png)

![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491524.png)

![Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491526.png)

![Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491527.png)

![Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491529.png)

![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491534.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491536.png)

![Methyl 2-(tert-butyl)-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491537.png)